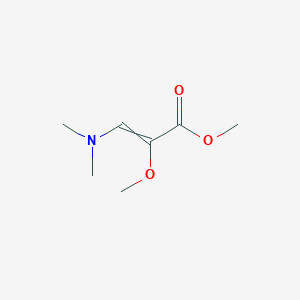![molecular formula C6H4O3 B14408441 Bicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-31-5](/img/structure/B14408441.png)
Bicyclo[3.1.0]hexane-2,3,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[310]hexane-2,3,4-trione is a unique organic compound characterized by its bicyclic structure and three ketone groupsThe molecular formula of Bicyclo[3.1.0]hexane-2,3,4-trione is C6H4O3, and it has a molecular weight of 124.09 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.1.0]hexane-2,3,4-trione typically involves the construction of the three-membered ring, which is a challenging task due to the high ring strain. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides an efficient route to the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.1.0]hexane-2,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexane-2,3,4-trione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules due to its strained ring system.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Bicyclo[3.1.0]hexane-2,3,4-trione exerts its effects is primarily related to its high ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, derivatives of this compound have been shown to inhibit histone deacetylase and antagonize opioid receptors .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.0]hexane: This compound shares the same bicyclic structure but lacks the ketone groups.
Azabicyclo[3.1.0]hexane: This compound contains a nitrogen atom in the ring, which imparts different chemical properties and biological activities.
Cyclopropylbenzene: Although not a bicyclic compound, it shares the cyclopropane ring and is used in similar synthetic applications.
Uniqueness: Bicyclo[3.1.0]hexane-2,3,4-trione is unique due to its three ketone groups and high ring strain, which make it highly reactive and valuable in synthetic chemistry. Its derivatives have shown promising biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
81640-31-5 |
|---|---|
Formule moléculaire |
C6H4O3 |
Poids moléculaire |
124.09 g/mol |
Nom IUPAC |
bicyclo[3.1.0]hexane-2,3,4-trione |
InChI |
InChI=1S/C6H4O3/c7-4-2-1-3(2)5(8)6(4)9/h2-3H,1H2 |
Clé InChI |
ZAZNXZKIQIQBDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C(=O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
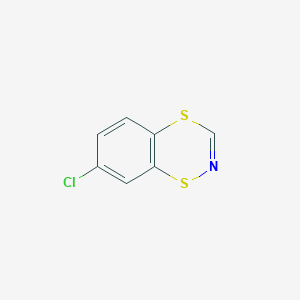
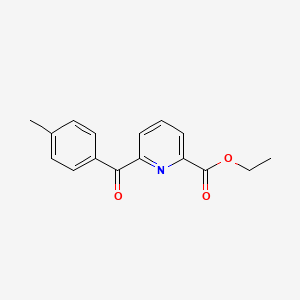
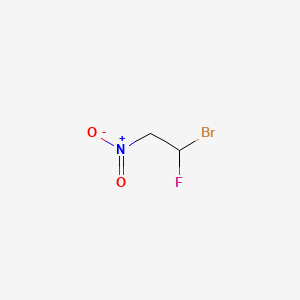
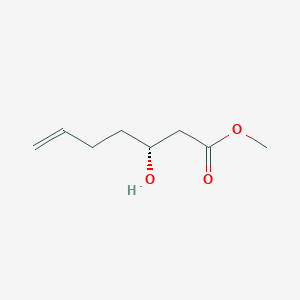
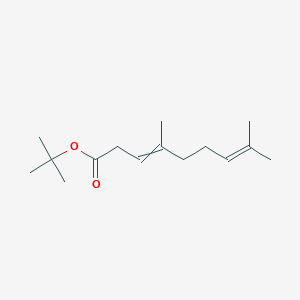
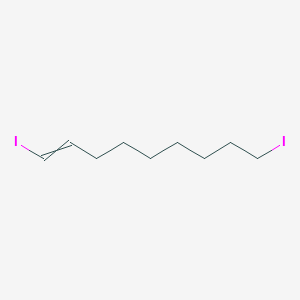
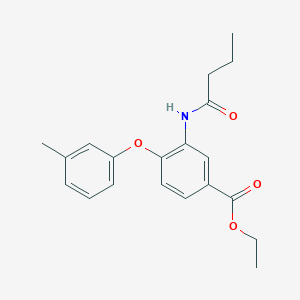
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
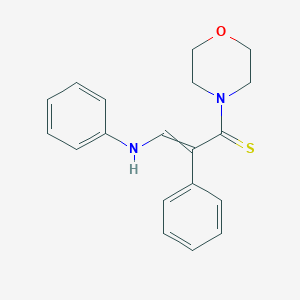
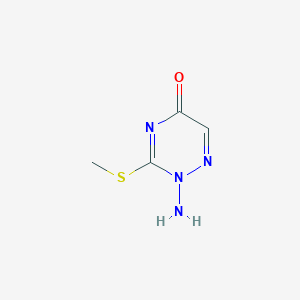
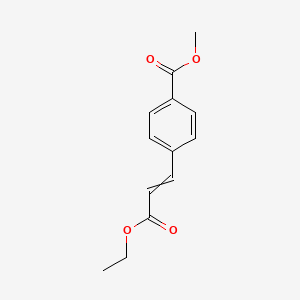
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
